7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride
Description
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is a synthetic organic compound noted for its unique spiro structure
Properties
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZOKFJLHQFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride typically involves the condensation of an appropriate piperidine derivative with a chromene precursor under controlled conditions. Solvents such as ethanol or methanol may be employed, and the reaction can be catalyzed by acids or bases depending on the desired pathway.
Industrial Production Methods: : For industrial-scale production, the process might be optimized by utilizing automated reactors and continuous flow chemistry techniques. This allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: : 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation might employ reagents like potassium permanganate, while reduction could involve lithium aluminum hydride. Substitution reactions might use halogenating agents or nucleophiles.
Major Products Formed: : Depending on the reaction type, products could range from oxidized or reduced derivatives to various substituted compounds with different functional groups introduced at specific sites on the molecule.
Scientific Research Applications
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is utilized in a myriad of research contexts:
Chemistry: : As a model compound for studying spirocyclic structures and their reactivity.
Biology: : Examining interactions with enzymes or receptor sites, exploring its potential as a biochemical probe.
Medicine: : Potential pharmacological applications, including acting as a lead compound for drug development targeting specific molecular pathways.
Industry: : Used in material science for the development of novel polymers or advanced materials due to its stable spiro structure.
Mechanism of Action
Effects and Pathways: : The compound's mechanism of action involves binding to specific molecular targets, potentially altering biochemical pathways. For instance, it might inhibit or activate particular enzymes, thus influencing metabolic processes.
Molecular Targets: : These could include enzyme active sites or receptor binding domains, leading to changes in cellular signaling or metabolic activity.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: : Compared to other spirocyclic compounds such as spiro[indoline-3,2'-quinolin]-2(1H)-one, 7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride possesses unique methoxy and piperidine functionalities which may confer distinctive reactivity and biological activity.
List of Similar Compounds
Spiro[indoline-3,2'-quinolin]-2(1H)-one
Spiro[oxindole-3,3'-pyrrolidin]-2-one
Spiro[pyrrolidine-2,3'-oxindole]
Spiro[chroman-4,4'-piperidin]-2-one
So, there you have it! This compound's potential stretches wide and deep across various fields, offering exciting avenues for research and application. Any part of this more intriguing to you than others?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
